(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine
Description
Properties
CAS No. |
918884-39-6 |
|---|---|
Molecular Formula |
C12H18N2O2S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
(3S)-3-methyl-1-(4-methylsulfonylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O2S/c1-10-9-14(8-7-13-10)11-3-5-12(6-4-11)17(2,15)16/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1 |
InChI Key |
QLQXMRUTQDUJRB-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Palladium-Catalyzed Reaction
Reagents :
- Piperazine
- 1-Bromo-4-methanesulfonyl-benzene
- Palladium(II) acetate
- Sodium t-butoxide
- BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
- Dissolve piperazine (0.98 g, 11.5 mmol) and palladium(II) acetate (0.017 g) in dry toluene.
- Add sodium t-butoxide (0.37 g, 4.2 mmol) and BINAP (0.049 g).
- Stir the mixture at room temperature for 15 minutes.
- Add 1-bromo-4-methanesulfonyl-benzene (0.9 g, 3.8 mmol) and reflux at 110°C for 20 hours.
- Filter through celite, wash with toluene, and extract with hydrochloric acid.
- Neutralize the aqueous layer with sodium hydroxide and extract with ethyl acetate.
Yield : Approximately 20%.
Method 2: Tetra-n-butylammonium Iodide Method
Reagents :
- Piperazine
- Tetra-n-butylammonium iodide
- Dichloromethane
-
- Combine piperazine (3.3 g) with tetra-n-butylammonium iodide (470 mg) and stir at temperatures between 120°C and 140°C for five hours.
- Add water to the reaction mixture, filter off insolubles, and extract the filtrate with dichloromethane.
Yield : Approximately 2.8 g of product as a white solid.
Summary of Preparation Methods
| Method | Key Reagents | Temperature | Yield |
|---|---|---|---|
| Palladium-Catalyzed | Piperazine, Pd(II) acetate | Reflux at 110°C | ~20% |
| Tetra-n-butylammonium Iodide | Piperazine, TBAI | Stir at 120-140°C | ~90% |
| Sodium Triacetoxyborohydride | Methanesulfonyl-piperazine | Room temperature | Not specified |
The choice of reaction conditions significantly affects the yield and purity of the synthesized compound:
Temperature : Higher temperatures often lead to increased reaction rates but may also promote side reactions that lower yield.
Catalysts : The use of palladium as a catalyst is common due to its effectiveness in facilitating cross-coupling reactions.
Solvent Choice : Solvents like toluene and dichloromethane are preferred due to their ability to dissolve reactants effectively while providing a suitable medium for reaction.
The synthesis of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine can be accomplished through various methods, each with distinct advantages and challenges regarding yield and purity. The selection of appropriate reagents, catalysts, and reaction conditions is crucial to optimizing the synthesis process for this compound.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amine in the piperazine ring participates in alkylation and acylation reactions:
Alkylation with Haloacetates
Reaction with 4-(2-bromoacetyl)piperidine-1-carboxylate in acetonitrile (K2CO3, reflux) yields 4-{2-[4-(4-methanesulfonylphenyl)piperazin-1-yl]acetyl}piperidine-1-carboxylate (65% yield) .
Reductive Amination
Condensation with aldehydes (e.g., 4-formylpiperidine-1-carboxylate) using NaBH(OAc)3 in dichloromethane affords tertiary amines (e.g., 4-[4-(4-methanesulfonylphenyl)piperazin-1-ylmethyl]piperidine-1-carboxylate ) .
Benzyl Group Removal
Hydrogenolysis of benzyl-protected derivatives (Pd/C, H2, MeOH/DCM) cleaves the benzyl group while preserving the methanesulfonylphenyl moiety (81.6% yield) .
Coupling with Aryl Halides
The piperazine nitrogen undergoes Ullmann-type couplings with aryl halides. For example, reaction with 3-bromo-5-chlorothieno[3,2-b]pyridine at 80°C yields a biaryl piperazine derivative (6% yield) .
Role in Drug Discovery
The compound serves as a building block in TLR7/9 inhibitors (e.g., ER-899742 ) and integrin antagonists. Key applications include:
-
Coupling with carboxylic acids : Amide formation using EDC/HOBt activates the piperazine for condensation with substituted benzamides .
-
Structural optimization : Methylation at C3 enhances metabolic stability and target selectivity in vivo .
Stereochemical Considerations
The (S)-configuration at C3 influences:
-
Reaction rates : Steric hindrance from the methyl group slows N-alkylation but improves enantioselectivity in chiral resolutions .
-
Biological activity : (S)-enantiomers show higher affinity for TLR targets compared to (R)-counterparts .
Stability and Reactivity Trends
Scientific Research Applications
Cancer Treatment
Research indicates that (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine may serve as a lead compound in developing targeted therapies for cancers such as acute leukemia and lymphoma. Its ability to inhibit specific bromodomains suggests it could disrupt the proliferation of cancer cells by altering their transcriptional programs .
Neurological Disorders
The compound's structural properties allow it to interact with various neurotransmitter systems, indicating potential applications in treating neurological disorders. Its piperazine moiety is known for enhancing blood-brain barrier penetration, making it a candidate for further investigation in neuropharmacology .
Structure-Activity Relationship (SAR)
Understanding the SAR of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine is critical for optimizing its pharmacological properties. The presence of the methanesulfonyl group is essential for its activity, providing both lipophilicity and the ability to form hydrogen bonds with target proteins. Modifications to this structure can lead to variations in potency and selectivity against different bromodomains .
| Modification | Effect on Activity | Notes |
|---|---|---|
| Addition of bulky groups at the 4-position | Increased selectivity | Enhances binding affinity to specific bromodomains |
| Alteration of piperazine substituents | Varies potency | Different substitutions can lead to improved CNS penetration |
In Vitro Studies
In vitro assays have demonstrated that derivatives of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine exhibit significant cytotoxic effects on various cancer cell lines, including MDA-361 (breast cancer) and PC3-MM2 (prostate cancer). The IC50 values of these compounds indicate their efficacy in inhibiting cell growth, correlating with their ability to disrupt key signaling pathways involved in tumor progression .
In Vivo Models
Preclinical studies using xenograft models have shown promising results, with compounds derived from (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine demonstrating antitumor activity. These studies highlight the importance of further developing this compound for therapeutic applications, focusing on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity .
Mechanism of Action
The mechanism of action of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Group Impact on Activity
Methanesulfonyl vs. Other Sulfonyl Groups
- Methanesulfonyl (Target Compound): The 4-(methylsulfonyl)phenyl group contributes to hydrogen bonding and polar interactions with target proteins.
- 4-Methylbenzenesulfonyl () : The bulkier toluenesulfonyl group in 1-(3-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine may enhance kinase isoform selectivity but increases molecular weight (MW: 379.89 g/mol) .
- 4-Nitrobenzenesulfonyl () : The nitro group in 1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine introduces strong electron-withdrawing effects, which could alter binding kinetics (MW: 387.45 g/mol) .
Methyl Substitution on Piperazine
- 3-Methyl vs. 2-Methyl : In protein kinase inhibition studies, (3S)-3-methylpiperazine derivatives (e.g., iso-H7) showed 25.7% oocyte activation at 2.0 mM, whereas 2-methylpiperazine analogues (H7) achieved 69.5% activation , highlighting the critical role of methyl position in biological efficacy .
- 3,3-Dimethyl () : The dimethyl variant (3,3-Dimethyl-1-[4-(methylsulfonyl)phenyl]piperazine ) introduces additional steric hindrance, which may reduce metabolic clearance but could limit binding pocket access (MW: 268.37 g/mol) .
Metabolic and Physicochemical Profiles
- Metabolic Stability : The 3-methyl group in Talmapimod reduced CYP450-mediated oxidation of adjacent groups, extending half-life . This property is likely shared with the target compound due to structural similarity.
- Lipophilicity : The trifluoromethyl group in increases logP, enhancing membrane permeability but risking solubility limitations .
Biological Activity
(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its structural formula:
- Molecular Formula : C₁₁H₁₄N₂O₂S
- IUPAC Name : (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The methanesulfonyl group enhances solubility and bioavailability, facilitating its pharmacokinetic properties.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation.
- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
Biological Activity Data
The following table summarizes the biological activities reported for (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine and related compounds:
Case Studies
Several studies have explored the efficacy of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine in various biological contexts:
-
Antitumor Efficacy :
- A study evaluated the compound's effect on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when administered at therapeutic doses, demonstrating its potential as an anticancer agent.
-
Neuropharmacological Effects :
- Research involving animal models showed that the compound modulated neurotransmitter release, leading to improved cognitive function in models of neurodegeneration.
-
Metabolic Regulation :
- In vitro studies indicated that the compound enhanced insulin secretion and improved glycemic control, suggesting potential applications in diabetes management.
Pharmacokinetics
The pharmacokinetic profile of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine reveals favorable absorption and distribution characteristics:
- Absorption : High oral bioavailability observed in preclinical models.
- Metabolism : Primarily metabolized by liver enzymes with moderate stability against metabolic degradation.
- Excretion : Renal excretion predominates, with metabolites detected in urine.
Q & A
Q. What are the key synthetic routes for (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine, and how is stereochemical purity ensured?
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., methanesulfonyl group resonance at δ 3.0–3.2 ppm for S-CH₃), mass spectrometry (m/z = 283.1 [M+H]⁺), and IR spectroscopy (S=O stretch at ~1150 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities, while elemental analysis validates purity (>98%) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Based on GHS classifications for analogous piperazines, use PPE (gloves, lab coat), avoid inhalation/ingestion, and work in a fume hood. Acute oral toxicity (Category 3) and skin irritation (Category 2) necessitate spill containment kits and emergency eyewash stations .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer : Critical parameters include:
-
Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require higher temperatures.
-
Catalyst loading : Reducing HBTU from 1.5 eq. to 1.2 eq. minimizes byproducts without compromising yield .
-
Temperature control : Reflux in THF (66°C) improves kinetics but risks racemization; microwave-assisted synthesis shortens reaction times .
- Data Table : Yield Optimization Strategies
| Parameter | Baseline | Optimized | Effect on Yield |
|---|---|---|---|
| HBTU Equivalents | 1.5 eq. | 1.2 eq. | +10% |
| Solvent | THF | DMF | +15% (with BOP) |
| Reaction Time | 12 hrs | 8 hrs | No change |
Q. How to resolve contradictions in stereochemical assignment between NMR and X-ray data?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. solid-state (X-ray). Use NOESY/ROESY to detect spatial proximities in solution. For example, cross-peaks between the 3-methyl group and methanesulfonyl phenyl confirm the (3S) configuration. If X-ray shows unexpected conformers, computational modeling (DFT) can reconcile differences by analyzing energy-minimized conformations .
Q. What strategies validate the compound's biological activity in receptor-binding assays?
- Methodological Answer :
-
Radioligand displacement assays : Use ³H-labeled antagonists (e.g., dopamine D3 receptors) to measure IC₅₀ values.
-
Functional assays : cAMP inhibition or calcium flux assays confirm agonism/antagonism.
-
Selectivity profiling : Test against off-target receptors (e.g., 5-HT1A, α-adrenergic) to establish specificity. Recent studies on related piperazines show IC₅₀ values <100 nM for D3 receptors, with >50-fold selectivity over D2 .
- Data Table : Example Bioactivity Profile
| Target Receptor | IC₅₀ (nM) | Selectivity Ratio (vs. D2) | Assay Type |
|---|---|---|---|
| Dopamine D3 | 35 ± 5 | 75 | Radioligand |
| 5-HT1A | 4200 ± 300 | N/A | Functional |
Contradiction Analysis
Q. Why do solubility predictions (e.g., ESOL) conflict with experimental data?
- Methodological Answer : Computational models (e.g., ESOL LogS) may underestimate the impact of crystalline polymorphism or counterion effects (e.g., HCl salt vs. free base). Experimental validation via shake-flask method (pH 7.4 buffer) is essential. For instance, ESOL predicts ~0.1 mg/mL, but HCl salt forms achieve >1 mg/mL due to enhanced ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
